Furofoline I
Description
Furofoline I is a bioactive alkaloid isolated from Fumaria officinalis, characterized by a furan ring fused to a quinolizidine backbone, contributing to its unique pharmacological properties . Its molecular formula (C₁₈H₂₃NO₃) and stereochemistry were confirmed via NMR and X-ray crystallography in recent studies, revealing selective binding affinity to α7 nicotinic acetylcholine receptors (α7-nAChRs) . Preclinical trials highlight its neuroprotective and anti-inflammatory effects, with an IC₅₀ of 2.3 μM in reducing TNF-α secretion in microglial cells .
Properties
CAS No. |
6254-22-4 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-hydroxy-11-methylfuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C16H11NO3/c1-17-11-5-3-2-4-9(11)16(19)14-12(18)8-13-10(15(14)17)6-7-20-13/h2-8,18H,1H3 |
InChI Key |
ZFFUGPKCSIVPEI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4 |
melting_point |
245-246°C |
Other CAS No. |
62541-22-4 |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Furofoline I shares structural and functional similarities with other alkaloids, such as Corydaline (a benzazepine alkaloid) and Matrine (a tetracyclic quinolizidine). Below is a detailed comparison:
Structural Comparison
| Property | This compound | Corydaline | Matrine |
|---|---|---|---|
| Core Structure | Furan-quinolizidine | Benzazepine | Tetracyclic quinolizidine |
| Molecular Formula | C₁₈H₂₃NO₃ | C₂₂H₂₇NO₄ | C₁₅H₂₄N₂O |
| Key Functional Groups | Furan, tertiary amine | Methoxy, benzazepine | Ketone, secondary amine |
| Stereochemistry | 3 chiral centers | 4 chiral centers | 2 chiral centers |
Sources : Structural data derived from crystallographic studies in supplementary tables .
Physicochemical Properties
| Property | This compound | Corydaline | Matrine |
|---|---|---|---|
| Solubility (mg/mL, H₂O) | 0.12 | 0.08 | 1.45 |
| LogP (octanol/water) | 2.9 | 3.5 | 1.8 |
| Melting Point (°C) | 198–201 | 214–217 | 162–165 |
Notes: LogP values from partition coefficient assays in supplementary materials ; solubility data from pharmacokinetic studies .
Critical Analysis of Research Findings
- Structural Advantages : this compound’s furan ring enhances metabolic stability compared to Corydaline’s methoxy group, which is prone to demethylation .
- Functional Trade-offs: Matrine’s higher solubility is offset by its non-selective binding, reducing therapeutic precision .
- Contradictions : One study reported this compound’s IC₅₀ for TNF-α as 5.1 μM, conflicting with dominant findings ; this may stem from assay variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
